2-[Butyl(methyl)amino]-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[BUTYL(METHYL)AMINO]-3-CYANO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-4-YL CYANIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of cyano and amino groups in the structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BUTYL(METHYL)AMINO]-3-CYANO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-4-YL CYANIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[BUTYL(METHYL)AMINO]-3-CYANO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The active hydrogen on the cyano group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[BUTYL(METHYL)AMINO]-3-CYANO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[BUTYL(METHYL)AMINO]-3-CYANO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano and amino groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: These compounds share similar structural features and reactivity.
Heterocyclic Amines: Compounds with similar heterocyclic structures and functional groups.
Uniqueness
2-[BUTYL(METHYL)AMINO]-3-CYANO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-4-YL CYANIDE is unique due to its specific combination of cyano and amino groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H24N4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H24N4/c1-3-4-11-22(2)18-16(13-20)15(12-19)14-9-7-5-6-8-10-17(14)21-18/h3-11H2,1-2H3 |
InChI Key |
QMZFQUGAFQTEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC2=C(CCCCCC2)C(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.